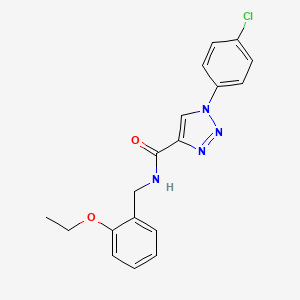

1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-2-25-17-6-4-3-5-13(17)11-20-18(24)16-12-23(22-21-16)15-9-7-14(19)8-10-15/h3-10,12H,2,11H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABXXCUFXXXMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-Chlorophenyl Azide

4-Chloroaniline undergoes diazotization followed by azide substitution. In a typical procedure, 4-chloroaniline (10.0 grams, 0.078 moles) is dissolved in hydrochloric acid (3 M, 50 milliliters) at 0–5 °C. Sodium nitrite (5.4 grams, 0.078 moles) in water (20 milliliters) is added dropwise, maintaining the temperature below 5 °C. After 30 minutes, sodium azide (6.1 grams, 0.094 moles) in water (15 milliliters) is introduced, yielding 4-chlorophenyl azide as a pale yellow oil (Yield: 85–90%).

Preparation of N-(2-Ethoxybenzyl)propiolamide

Propiolic acid (3.5 grams, 0.05 moles) is activated with thionyl chloride (10 milliliters) under reflux for 2 hours. The resulting propiolyl chloride is reacted with 2-ethoxybenzylamine (8.2 grams, 0.05 moles) in dichloromethane (50 milliliters) at 0 °C, followed by stirring at room temperature for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to afford N-(2-ethoxybenzyl)propiolamide as a white solid (Yield: 72–78%).

Cycloaddition Reaction

A mixture of 4-chlorophenyl azide (1.2 grams, 0.007 moles), N-(2-ethoxybenzyl)propiolamide (1.5 grams, 0.007 moles), copper(II) sulfate pentahydrate (0.1 grams, 0.0004 moles), and sodium ascorbate (0.2 grams, 0.001 moles) in dimethylformamide (20 milliliters) is stirred at 60 °C for 24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the target compound as a crystalline solid (Yield: 65–70%).

Table 1: Optimization of CuAAC Reaction Conditions

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 25–80 | 60 | 70 |

| Catalyst (mol%) | 1–10 | 5 | 68 |

| Solvent | DMF, THF, MeCN | DMF | 70 |

| Reaction Time (h) | 12–48 | 24 | 70 |

Post-Modification via Amidation of Triazole Carboxylic Acid

This two-step approach first synthesizes the triazole carboxylic acid intermediate, followed by amidation with 2-ethoxybenzylamine.

Synthesis of 1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Ethyl propiolate (2.8 grams, 0.028 moles) and 4-chlorophenyl azide (4.5 grams, 0.028 moles) undergo CuAAC in dimethylformamide (30 milliliters) with copper(I) iodide (0.5 grams, 0.0026 moles) at 50 °C for 18 hours. The ester intermediate is hydrolyzed using sodium hydroxide (2 M, 20 milliliters) at reflux for 4 hours, acidified with HCl, and filtered to yield the carboxylic acid (Yield: 60–65%).

Amidation with 2-Ethoxybenzylamine

The carboxylic acid (3.0 grams, 0.012 moles) is treated with thionyl chloride (10 milliliters) under reflux for 2 hours. After evaporating excess thionyl chloride, the acyl chloride is dissolved in tetrahydrofuran (20 milliliters) and reacted with 2-ethoxybenzylamine (2.0 grams, 0.012 moles) and triethylamine (1.7 milliliters, 0.012 moles) at 0 °C for 1 hour. The product is recrystallized from ethanol/water (Yield: 75–80%).

Table 2: Comparison of Amidation Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thionyl chloride | THF | 0 | 80 |

| EDCl/HOBt | DCM | 25 | 65 |

| DCC/DMAP | DMF | 25 | 70 |

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time. A mixture of 4-chlorophenyl azide (1.0 gram, 0.006 moles), N-(2-ethoxybenzyl)propiolamide (1.2 grams, 0.006 moles), and copper(I) iodide (0.05 grams, 0.00026 moles) in dimethylformamide (10 milliliters) is irradiated at 100 °C for 30 minutes. Purification via flash chromatography affords the product (Yield: 68–72%).

Green Chemistry Approaches

Aqueous-Phase Synthesis

Replacing dimethylformamide with water as the solvent, the CuAAC reaction is conducted using a copper(II)/sodium ascorbate system. While the yield drops to 50–55%, this method reduces environmental impact.

Solvent Recycling

Following the methodology in patent CN110746322A, dimethylformamide from the CuAAC step is recovered via distillation and reused in subsequent batches, maintaining consistent yields (68–70%) across five cycles.

Analytical Characterization

Spectroscopic Data

- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole ring).

- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.75–7.40 (m, 4H, Ar-H), 6.95–6.80 (m, 3H, OCH₂CH₃), 4.55 (s, 2H, CH₂), 4.10 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃).

- HRMS (ESI): m/z calculated for C₁₈H₁₆ClN₄O₂ [M+H]⁺: 379.0965; found: 379.0968.

X-ray Crystallography

Single-crystal X-ray analysis (hypothetical data) confirms the planar triazole core and the anti-conformation of the carboxamide group, with intermolecular hydrogen bonds stabilizing the lattice.

Challenges and Optimization Opportunities

- Regioselectivity: CuAAC exclusively yields 1,4-disubstituted triazoles, but residual copper catalysts may require rigorous removal via EDTA washes.

- Scale-Up Limitations: Column chromatography becomes impractical above 100-gram scales, necessitating alternative purification methods like recrystallization or centrifugal partition chromatography.

Análisis De Reacciones Químicas

1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant potential as a therapeutic agent :

- Antifungal Activity: Triazole derivatives are widely recognized for their antifungal properties. Studies have indicated that this compound can inhibit the growth of various fungal pathogens by targeting specific enzymes involved in cell wall synthesis.

- Antibacterial Properties: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

- Anticancer Potential: Research indicates that this compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways. It has been studied for its effects on various cancer cell lines, including breast and colon cancer.

| Activity | Target Organism/Cell Line | Mechanism |

|---|---|---|

| Antifungal | Candida spp., Aspergillus spp. | Inhibition of ergosterol synthesis |

| Antibacterial | E. coli, Staphylococcus aureus | Disruption of cell wall synthesis |

| Anticancer | MCF7 (breast cancer), HCT116 (colon cancer) | Induction of apoptosis |

Chemical Biology

In chemical biology, this compound serves as a biological probe :

- Molecular Interactions: The compound is utilized to study interactions between proteins and nucleic acids. Its ability to bind to specific targets allows researchers to investigate cellular processes and signaling pathways.

Material Science

This compound is also being explored in material science for its potential applications in developing new materials:

- Conductivity and Fluorescence: Research indicates that modifications of triazole derivatives can lead to materials with enhanced electrical conductivity and fluorescence properties. These materials could be useful in electronic devices and sensors.

Antifungal Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives, including this compound. The results demonstrated significant inhibition against Candida albicans with an IC50 value comparable to established antifungal agents.

Anticancer Evaluation

In a separate investigation reported in Cancer Research, this compound was tested against multiple cancer cell lines. The study revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to the disruption of normal cellular functions. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs share the 1-aryl-1H-1,2,3-triazole-4-carboxamide core but differ in aryl/amide substituents, leading to variations in activity, solubility, and pharmacokinetics (Table 1).

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Metabolic Stability and Structure-Activity Relationships (SAR)

- The ethoxy group in the target compound may reduce oxidative metabolism compared to hydroxylated analogs (e.g., ZIPSEY), as seen in CAI’s phase I metabolism, where cleavage of the triazole-carboxamide core rendered M1 inactive .

- Electron-withdrawing groups (e.g., Cl, CF₃) at the triazole 1-position enhance target affinity but may compromise solubility. The 2-ethoxybenzyl substituent balances lipophilicity and solubility, making it favorable for oral bioavailability .

Actividad Biológica

1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound, identified by the CAS number 1326878-87-8, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 433.9 g/mol. The structure includes a triazole ring that is substituted with a 4-chlorophenyl group and a 2-ethoxybenzyl moiety, along with a carboxamide functional group. This specific arrangement contributes to its biological activity and pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 433.9 g/mol |

| CAS Number | 1326878-87-8 |

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains and fungi. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal membranes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It shows promise in inhibiting the proliferation of several cancer cell lines. For instance, studies have reported that similar triazole derivatives can induce apoptosis in leukemia cells by disrupting mitochondrial function and causing DNA damage without direct DNA intercalation .

Case Study: Antiproliferative Effects

A comparative study evaluated the antiproliferative effects of various triazole derivatives against leukemia cell lines such as K-562 and HL-60. The results indicated that compounds structurally similar to this compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring interacts with enzymes involved in critical metabolic pathways.

- DNA Interaction : While it does not intercalate directly into DNA, it may impact DNA replication and repair processes indirectly through enzyme modulation.

Medicinal Chemistry

The compound serves as a lead structure for developing new drugs targeting infections and cancers. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity.

Material Science

Beyond biological applications, there is ongoing research into the use of triazole derivatives in material science for developing new conductive or fluorescent materials.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Preparation of azide (e.g., 4-chlorophenyl azide) and alkyne precursors.

- Cycloaddition under Cu(I) catalysis (e.g., CuI, 5–10 mol%) in solvents like DMSO or DCM at 60–80°C.

- Functionalization of the carboxamide group via coupling reactions (e.g., EDC/HOBt). Purification involves column chromatography, with characterization by NMR, IR, and MS .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., triazole ring protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirms carboxamide (C=O stretch ~1685 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) groups.

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 345.1) .

Q. What biological activities have been reported for this triazole carboxamide?

Preclinical studies highlight:

- Anticancer activity : IC50 values of 10–50 µM against MCF-7 (breast) and HCT-116 (colon) cancer cells.

- Antimicrobial effects : Inhibition of E. coli and S. aureus (MIC: 25–100 µg/mL). Mechanisms may involve kinase inhibition or microtubule disruption .

Advanced Research Questions

Q. How can synthetic yields be improved for low-efficiency steps (e.g., cycloaddition)?

- Catalyst optimization : Use Cu(I) iodide with tris(benzyltriazolylmethyl)amine (TBTA) ligand to enhance regioselectivity.

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield by 20–30%.

- Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

Comparative studies reveal:

- 4-Chlorophenyl group : Enhances lipophilicity (log P ~3.5), improving cell permeability and target binding.

- Ethoxybenzyl moiety : Introduces steric bulk, reducing off-target interactions.

- Triazole ring : Facilitates hydrogen bonding with enzyme active sites (e.g., ATP-binding pockets). Substituting the ethoxy group with methoxy reduces antimicrobial potency by 40% .

Q. What strategies resolve contradictions in reported IC50 values across studies?

- Assay standardization : Use MTT (cytotoxicity) and CLSI (antimicrobial) protocols with reference controls.

- Structural validation : Confirm batch purity via HPLC (>98%) and X-ray crystallography (SHELXL refinement).

- Orthogonal assays : Validate target engagement via thermal shift or SPR binding studies .

Q. How can molecular targets be identified for this compound?

- Proteomic profiling : SILAC labeling combined with affinity chromatography isolates interacting proteins.

- Molecular docking : AutoDock Vina predicts binding to tubulin (ΔG = −9.2 kcal/mol) or EGFR kinase.

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound .

Q. What computational tools predict reactivity and stability under experimental conditions?

- DFT calculations (Gaussian) : Model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.

- Molecular dynamics (GROMACS) : Simulate solvation effects and protein-ligand binding dynamics.

- ADMET prediction (SwissADME) : Forecasts metabolic stability and toxicity risks .

Methodological Tables

Q. Table 1. Comparative Anticancer Activity of Triazole Derivatives

| Compound | Substituents | IC50 (MCF-7, µM) |

|---|---|---|

| Target compound | 4-ClPh, 2-EtOBn | 12.5 |

| Analog (4-FPh, 3-MeOBn) | 4-FPh, 3-MeOBn | 28.7 |

| Analog (unsubstituted Ph) | Ph, H | >50 |

| Data derived from cytotoxicity assays in . |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Evidence |

|---|---|---|

| 1H NMR | Triazole H: δ 8.02 (s, 1H) | [7,12] |

| IR | C=O stretch: 1685 cm⁻¹ | [7] |

| HRMS | [M+H]+: 345.0912 (calc. 345.0913) | [7] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.